3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzo[c]chromen-6-one core, which is a fused ring system, and is substituted with a 4-bromophenyl group, an oxoethoxy group, and a methoxy group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and ketones.
Introduction of the 4-bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the oxoethoxy group: This can be accomplished through an etherification reaction, where an appropriate alkylating agent is used.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one include other benzo[c]chromen-6-one derivatives with different substituents. These compounds may share some chemical properties but differ in their specific activities and applications. For example:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring instead of a benzo[c]chromen-6-one core.
Other substituted benzo[c]chromen-6-ones: Variations in the substituents on the benzo[c]chromen-6-one core can lead to differences in chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO5/c1-13-21(28-12-20(25)14-3-5-15(24)6-4-14)10-9-18-17-8-7-16(27-2)11-19(17)23(26)29-22(13)18/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYAPUFAOYOBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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